molecular formula C28H27N3O3 B486362 5-(4-(2,3-Dimethylphenyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione CAS No. 667892-65-1

5-(4-(2,3-Dimethylphenyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione

Cat. No.: B486362
CAS No.: 667892-65-1
M. Wt: 453.5g/mol
InChI Key: IJWCFCRHSUSACY-UHFFFAOYSA-N
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Description

5-(4-(2,3-Dimethylphenyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives

Scientific Research Applications

5-(4-(2,3-Dimethylphenyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(2,3-Dimethylphenyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Piperazine Derivative: The initial step involves the reaction of 2,3-dimethylphenylamine with piperazine to form the corresponding piperazine derivative.

    Acylation: The piperazine derivative is then acylated using a suitable acylating agent, such as phosgene or an acid chloride, to introduce the carbonyl group.

    Cyclization: The acylated product undergoes cyclization with phthalic anhydride to form the isoindoline ring structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-(2,3-Dimethylphenyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated toluene derivatives in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoindoline derivatives.

Mechanism of Action

The mechanism of action of 5-(4-(2,3-Dimethylphenyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Phenylpiperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione: Similar structure but lacks the dimethylphenyl group.

    5-(4-(2-Methylphenyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione: Similar structure with a single methyl group on the phenyl ring.

Uniqueness

The presence of the 2,3-dimethylphenyl group in 5-(4-(2,3-Dimethylphenyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3/c1-18-7-10-22(11-8-18)31-27(33)23-12-9-21(17-24(23)28(31)34)26(32)30-15-13-29(14-16-30)25-6-4-5-19(2)20(25)3/h4-12,17H,13-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWCFCRHSUSACY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC(=C5C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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